2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide
Description
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide is a thiazole-based compound featuring a 4-chlorobenzylthio substituent at position 2 and an acetamide group at position 4 of the thiazole ring. The thiazole core, a five-membered heterocycle containing one sulfur and one nitrogen atom, provides a rigid scaffold that facilitates diverse chemical interactions. Such compounds are often explored in medicinal chemistry for antimicrobial, anticancer, or enzyme-inhibitory activities, though specific data for this molecule remain uncharacterized in the evidence.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS2/c13-9-3-1-8(2-4-9)6-17-12-15-10(7-18-12)5-11(14)16/h1-4,7H,5-6H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDXCEJPMDUTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Dithiocarbamates
Dithiocarbamates derived from 4-chlorobenzylamine react with α-haloacetamides to form the thiazole ring and thioether linkage simultaneously:
$$
\text{NH}2\text{-C}6\text{H}4\text{-Cl} + \text{CS}2 \rightarrow \text{Dithiocarbamate} \xrightarrow{\text{Cl-CH}2\text{-CONH}2} \text{Target compound}
$$
Advantages :
Challenges :
Post-Functionalization of Preformed Thiazoles
Pre-synthesized thiazoles with bromine or iodine at position 2 undergo nucleophilic substitution with 4-chlorobenzylthiol:
$$
\text{2-bromothiazole-4-acetamide} + \text{HS-CH}2\text{-C}6\text{H}_4\text{-Cl} \xrightarrow{\text{Base}} \text{Target compound}
$$
Conditions :
- Catalyst: Palladium complexes (for Suzuki-like couplings).
- Solvent: Tetrahydrofuran (THF).
- Yield: 60–70%.
Analytical Validation and Characterization
Post-synthesis, the compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and analyzed using:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form sulfoxides or sulfones under specific conditions. Reagents such as hydrogen peroxide or potassium permanganate in acidic or neutral environments (e.g., acetic acid/water mixtures) are commonly employed. These reactions modify the sulfur-containing groups, potentially altering biological activity.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄, acetic acid | Room temperature, aqueous solvent | Sulfoxides/sulfones |
Reduction Reactions
Reduction typically targets functional groups like amides or sulfur-containing moieties. Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) can yield amines or alcohols.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄, ethanol/THF | Reflux or room temperature | Amines/alcohols |
Nucleophilic Substitution Reactions
The chlorobenzylthio group is susceptible to nucleophilic attack. Reagents such as amines, thiols, or alkoxides react under elevated temperatures or in polar aprotic solvents like dimethylformamide (DMF).
Example :
-
Reagents : Thiols, amines, or alkoxides
-
Conditions : DMF, heat (50–100°C)
-
Products : Substituted derivatives (e.g., thioether replacements)
Hydrolysis
Acetamide hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions yields carboxylic acids or their salts.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Hydrolysis | HCl, NaOH | Aqueous medium | Carboxylic acids/salts |
Biological Implications
Thiazole derivatives, including this compound, are studied for antimicrobial, antitumor, and anti-inflammatory activities . Structural modifications (e.g., substituents on the thiazole or chlorobenzyl groups) influence potency and selectivity. For example:
-
Anticancer Activity : Analogs with electron-withdrawing groups (e.g., chlorine) show enhanced efficacy .
-
Antimicrobial Action : Chlorobenzylthio moieties are critical for targeting metabolic pathways in microbes.
Research Findings
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research has demonstrated that 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results that suggest potential as a lead compound for antibiotic development. Studies indicate that modifications to the thiazole structure can enhance its activity against specific pathogens .
- Antifungal Properties : The compound has also been evaluated for its antifungal activity. In vitro assays have shown effectiveness against common fungal strains, indicating its potential as a therapeutic agent in treating fungal infections.
- Anti-tubercular Potential : In vitro studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. The results suggest that it could be further developed as a treatment for tuberculosis, particularly in drug-resistant strains .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique chemical structure allows it to be utilized in various synthetic pathways to create novel compounds with enhanced biological activities.
Biological Studies
- Mechanism of Action : The biological activity of 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide is attributed to its ability to interact with specific enzymes and proteins. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which could have implications for skin-related therapies.
- Cellular Effects : Studies have documented the effects of this compound on various cell types, demonstrating its potential to modulate cellular processes such as apoptosis and proliferation. These findings are crucial for understanding its therapeutic applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide with structurally related compounds, emphasizing heterocycle core variations, substituent effects, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison of Selected Compounds
Heterocycle Core Variations
- Thiazole vs. Thiadiazole : The target compound’s thiazole core differs from the 1,3,4-thiadiazole in compound 5j . Thiadiazoles contain two nitrogen atoms, rendering them more electron-deficient and planar than thiazoles. This electronic disparity may influence solubility, metabolic stability, and binding affinities to biological targets.
- Benzothiazine Derivatives: The benzothiazine core in incorporates a fused benzene ring, increasing aromatic surface area and rigidity compared to monocyclic thiazoles . Such structural differences could enhance π-π stacking interactions but reduce conformational flexibility.
Substituent Effects
- 4-Chlorobenzylthio Group: Present in both the target compound and 5j, this group contributes to lipophilicity (logP) and may improve cellular uptake.
- Acetamide Position : In the target compound, the acetamide is at position 4, whereas N-(4-Phenyl-2-thiazolyl)acetamide () positions it at position 2. This alters the molecule’s dipole moment and hydrogen-bonding geometry, which could impact receptor binding .
Physicochemical Properties
- Melting Points : Thiadiazole derivatives (e.g., 5j, 5h) exhibit melting points between 133–140°C, consistent with crystalline, polar structures . The target compound’s melting point is unreported but may align with this range due to structural similarities.
- Synthetic Yields : Yields for thiadiazole analogs range from 72–88%, suggesting efficient synthetic routes for halogenated heterocycles . The target compound’s synthesis would likely require similar optimization.
Research Findings and Implications
- Thiadiazole Derivatives : Compounds like 5j demonstrate moderate to high yields (82%) and thermal stability, making them viable candidates for further pharmacological screening .
- Triazino-Indole Analogs: highlights acetamide-linked triazino-indole derivatives with >95% purity, underscoring the versatility of acetamide functionalization in drug design .
- Synthetic Robustness : The recurring use of coupling reactions (e.g., thiol-alkylation in ) supports the scalability of synthesizing thioether-linked acetamides .
Biological Activity
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound belonging to the thiazole family, characterized by its unique structural features, including a thiazole ring and a chlorobenzylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C16H17ClN2OS
- Molecular Weight: 334.84 g/mol
- Structural Features:
- Thiazole ring
- Chlorobenzylthio group
- Acetamide moiety
The structural complexity of 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide may enhance its interaction with biological targets, potentially leading to diverse therapeutic applications.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of electron-withdrawing groups, such as the chlorobenzyl group in this compound, may enhance its efficacy against various pathogens. Studies have shown that similar thiazole compounds possess antibacterial and antifungal activities, suggesting that 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide could also demonstrate these effects .
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antibacterial | Disruption of cell wall synthesis | |
| Antifungal | Inhibition of ergosterol biosynthesis |
Anticancer Activity
The compound has shown promising results in anticancer studies. Thiazole derivatives are known for their ability to interact with cellular pathways involved in cancer progression. Preliminary studies indicate that 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide may inhibit the growth of certain cancer cell lines, although specific mechanisms remain to be elucidated .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | <10 | Significant growth inhibition |
| MCF7 (Breast Cancer) | <15 | Moderate growth inhibition |
While the exact mechanism of action for 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide is not fully understood, it is hypothesized that the thiazole ring plays a crucial role in binding to biological targets such as enzymes and receptors. This interaction may lead to modulation of signaling pathways associated with cell proliferation and apoptosis .
Case Studies and Research Findings
- Antimicrobial Efficacy: A study evaluating various thiazole derivatives found that those with halogen substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The chlorobenzyl group was identified as a key contributor to this effect .
- Anticancer Potential: In vitro studies on A549 and MCF7 cell lines demonstrated that compounds similar to 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamide showed IC50 values indicating potent anticancer activity, warranting further investigation into their mechanisms .
- Structure-Activity Relationship (SAR): The SAR analysis revealed that substituents on the thiazole ring significantly influence biological activity. Electron-withdrawing groups like chlorine enhance the activity by stabilizing the molecular structure during interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
